molecular formula C6H3BrClN3 B11873988 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11873988
M. Wt: 232.46 g/mol
InChI Key: FOXATCFBPCIIOS-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by halogenation. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The resulting pyrazolopyridine can then be brominated and chlorinated using bromine and chlorine reagents, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of bromine and chlorine reagents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazolopyridines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazolopyridine oxides.

    Reduction Products: Dehalogenated pyrazolopyridines.

Scientific Research Applications

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine has been extensively studied for its role as an inhibitor of various protein kinases, particularly tropomyosin receptor kinases (TRKs). The inhibition of these kinases is crucial in modulating cell proliferation and differentiation, making this compound a potential candidate for cancer treatment.

Research Findings

Numerous studies have documented the efficacy of this compound in various experimental settings. Below is a summary of key findings:

Study FocusKey Findings
Antitumor ActivitySignificant inhibition of MCF-7 and Km-12 cell lines; synergistic effects with doxorubicin observed.
MechanismInhibits TRK activity leading to decreased Ras/Erk and PI3K/Akt signaling.
StabilityMaintains inhibitory activity over extended periods in laboratory conditions.

Case Studies

  • Antitumor Activity :
    • A study indicated that derivatives of pyrazolo compounds exhibit significant antitumor properties due to their ability to inhibit key oncogenic pathways. The incorporation of bromine and chlorine substituents enhances cytotoxicity against breast cancer cells.
    • In vitro assays showed that combining this compound with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, particularly in hard-to-treat subtypes like Claudin-low breast cancer.
  • Biochemical Pathways :
    • The compound was shown to interact with the kinase domain of TRKs, leading to modulation of cellular signaling pathways that are critical for cancer progression.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-7-azaindole
  • 1H-Pyrazolo[4,3-c]pyridine

Uniqueness

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile modifications and enhances its potential for various applications compared to its analogs .

Biological Activity

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C6_6H3_3BrClN3_3
  • Molecular Weight : 232.47 g/mol

The unique substitution pattern of bromine and chlorine on the pyrazolo ring contributes to its distinct chemical properties and biological activities, particularly as an inhibitor of specific protein kinases.

Research indicates that this compound acts primarily as a kinase inhibitor . This inhibition can modulate cell cycle control, which is crucial in cancer research. The compound's ability to selectively inhibit certain protein kinases distinguishes it from other compounds in its class, making it a valuable subject for ongoing research in drug development.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against various cancer cell lines. For instance, it has been reported to inhibit microtubule assembly at concentrations around 20 µM, indicating its potential as a microtubule-destabilizing agent .
  • Apoptosis Induction : In studies involving breast cancer cells (MDA-MB-231), this compound has been shown to enhance caspase-3 activity, indicating its role in apoptosis induction at concentrations as low as 1 µM .

Other Biological Activities

Besides its antitumor effects, this compound exhibits various other biological activities:

  • Anti-inflammatory Effects : Compounds similar to this compound have been linked to anti-inflammatory properties. For example, derivatives have demonstrated significant inhibition of pro-inflammatory responses in cellular models .
  • Antibacterial and Antiviral Properties : Pyrazole derivatives have been reported to exhibit antibacterial and antiviral activities, further expanding the potential therapeutic uses of compounds within this class .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated effective inhibition of microtubule assembly and apoptosis induction in breast cancer cells.
Study BReviewed various pyrazolo derivatives showing potential as tyrosine kinase inhibitors with significant biological activity.
Study CIdentified several pyrazole derivatives with promising anti-inflammatory effects comparable to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine?

  • Methodology : Two approaches are commonly adapted from related brominated pyrazolo-pyridine derivatives:

  • Halogenation : React 7-chloro-1H-pyrazolo[4,3-b]pyridine with N-bromosuccinimide (NBS) in dry dichloromethane (DCM) under inert conditions. Optimize stoichiometry (1:1 molar ratio) and reaction time (2–4 hours) to avoid over-bromination .
  • Alkylation : Use NaH in DMF as a base to deprotonate the pyrazole NH, followed by iodomethane for methylation. Adjust cooling (0°C to RT) and quenching (acetic acid) to stabilize intermediates .
    • Validation : Monitor reactions via TLC (CH₂Cl₂/MeOH 99:1) and confirm purity by HPLC (>97%) .

Q. How can the structure of this compound be confirmed?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts for bromine/chlorine-induced deshielding. For example, pyrazole protons typically appear at δ 8.2–8.5 ppm, while pyridine carbons resonate near δ 150–160 ppm .
  • HRMS : Confirm molecular weight (theoretical: ~246.9 Da) with <2 ppm error .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: ~34%, N: ~17%) to rule out impurities .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential halogenated byproducts.
  • Store waste separately in labeled containers for professional disposal to avoid environmental contamination .
    • Purity Verification : Conduct in-house HPLC or GC-MS, as commercial suppliers may not provide analytical data .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 5-bromo or 7-chloro positions?

  • Strategies :

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water (3:1) at 80°C .
  • Nucleophilic Substitution : Substitute chlorine with amines (e.g., piperidine) in DMF at 120°C for 12 hours .
    • Optimization : Screen solvents (DCM vs. DMF) and catalysts to minimize side reactions .

Q. What are common pitfalls in analyzing purity, and how can they be resolved?

  • Challenges :

  • Residual solvents (DMF, DCM) in NMR spectra.
  • Co-eluting impurities in HPLC due to similar polarity.
    • Solutions :
  • Use recrystallization (ethanol/water) to remove solvents.
  • Optimize HPLC gradients (e.g., 5–95% acetonitrile in 20 minutes) for better separation .

Q. How to address contradictory data in reaction yields or purity across studies?

  • Root Causes : Variability in starting material purity (e.g., 97% vs. >98%), reaction scaling effects, or unoptimized quenching steps .
  • Resolution :

  • Cross-validate results using multiple techniques (e.g., NMR + HRMS).
  • Replicate small-scale reactions before scaling up .

Q. What role does this compound play in medicinal chemistry research?

  • Applications :

  • Kinase Inhibition : The pyrazolo-pyridine core mimics ATP-binding sites. Bromine and chlorine enhance hydrophobic interactions in target pockets .
  • Anticancer Probes : Functionalize with fluorophores (e.g., BODIPY) for cellular imaging studies .
    • Case Study : Analogous bromo-chloro pyrrolo-pyrimidines show IC₅₀ values <100 nM against tyrosine kinases .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYield (%)Reference
BrominationNBS, DCM, 2 h76–88
Suzuki CouplingPd(PPh₃)₄, THF/H₂O60–75
AminationPiperidine, DMF50–65

Table 2. Analytical Data Comparison

TechniqueExpected OutcomeTypical Artifacts
1H^1H NMR8.2–8.5 ppm (pyrazole H)Solvent peaks (DMSO-d⁶)
HRMSm/z 246.9 [M+H]⁺Isotopic peaks (Br/Cl)
Elemental AnalysisC: 34.1%, N: 17.1%Residual solvent traces

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

5-bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-5-1-3(8)6-4(10-5)2-9-11-6/h1-2H,(H,9,11)

InChI Key

FOXATCFBPCIIOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Br)Cl

Origin of Product

United States

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